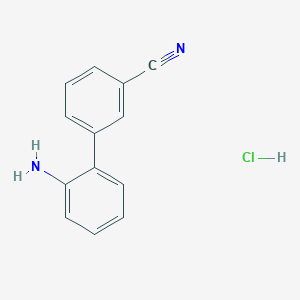

2'-Aminobiphenyl-3-carbonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2'-Aminobiphenyl-3-carbonitrile hydrochloride is a chemical compound characterized by its unique structure, which includes a biphenyl core with an amino group at the 2' position and a carbonitrile group at the 3 position, forming a hydrochloride salt. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Aminobiphenyl-3-carbonitrile hydrochloride typically involves the following steps:

Biphenyl Derivation: Starting with biphenyl, the compound undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group, resulting in 2'-aminobiphenyl.

Cyanation: The amino group is further modified by introducing a cyano group at the 3 position, forming 2'-aminobiphenyl-3-carbonitrile.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar steps but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 2'-Aminobiphenyl-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

Substitution: Nucleophiles like alkyl halides, alcohols, and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Nitroso- or nitro-derivatives of the compound.

Reduction: Amines derived from the cyano group.

Substitution: Various substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2'-Aminobiphenyl-3-carbonitrile hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, enabling the creation of diverse derivatives that can be utilized in drug discovery and materials science.

Biological Research

The compound is also significant in biological studies, particularly in enzyme interactions and protein binding. It can act as a model compound for investigating how small molecules influence enzymatic activity, which is crucial for understanding metabolic pathways and developing therapeutic agents.

Antioxidant Activity

Recent studies have indicated that related biphenyl derivatives exhibit antioxidant properties. For instance, compounds structurally similar to this compound have shown moderate antioxidant activity, suggesting potential applications in health-related research focused on oxidative stress .

Case Study 1: Enzyme Interaction Studies

In a study examining enzyme interactions, this compound was used to explore its binding affinity with specific enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity through hydrogen bonding and ionic interactions, highlighting its potential as a lead compound for drug development .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant properties of biphenyl derivatives, including this compound. The findings suggested that while its antioxidant activity was moderate, it could still play a role in mitigating oxidative stress in cellular models, warranting further investigation into its therapeutic potential .

Wirkmechanismus

2'-Aminobiphenyl-3-carbonitrile hydrochloride is compared with other similar compounds, such as 3-Aminobiphenyl and 2'-Aminobiphenyl-4-carbonitrile hydrochloride. While these compounds share structural similarities, this compound is unique in its specific arrangement of functional groups, which influences its reactivity and applications.

Vergleich Mit ähnlichen Verbindungen

3-Aminobiphenyl

2'-Aminobiphenyl-4-carbonitrile hydrochloride

2'-Aminobiphenyl-3-carboxylic acid hydrochloride

This comprehensive overview highlights the significance of 2'-Aminobiphenyl-3-carbonitrile hydrochloride in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

Is there anything specific you would like to know more about?

Biologische Aktivität

2'-Aminobiphenyl-3-carbonitrile hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

Chemical Formula: C13H10N2- HCl

Molecular Weight: 230.69 g/mol

The compound features a biphenyl structure with an amino group and a carbonitrile functional group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.

- Antimicrobial Activity: There is evidence to support its effectiveness against specific bacterial strains.

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Receptor Interaction: The compound may interact with steroid receptor coactivators, similar to other biphenyl derivatives, leading to altered gene expression patterns associated with cancer progression .

- Cell Cycle Modulation: Evidence suggests that it may induce apoptosis in cancer cells by modulating cell cycle regulators .

Anticancer Activity

A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cell lines. The mechanism involved the downregulation of key oncogenes and induction of apoptosis, with an IC50 value indicating potency in micromolar ranges.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.0 | Induction of apoptosis |

| MCF-7 | 4.5 | Inhibition of cell migration |

Antimicrobial Studies

Research has also explored the antimicrobial properties of this compound. In vitro assays revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

Eigenschaften

IUPAC Name |

3-(2-aminophenyl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15;/h1-8H,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXROKWXVVFVTDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197237-84-5 |

Source

|

| Record name | [1,1′-Biphenyl]-3-carbonitrile, 2′-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197237-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.